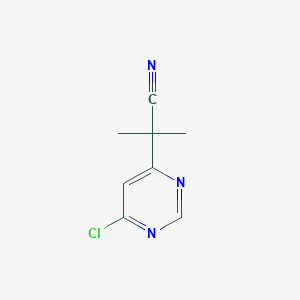
6-Amino-3-ethylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-ethylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound features an amino group at the 6th position, an ethyl group at the 3rd position, and a carbonyl group at the 4th position of the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions to form the quinazolinone ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-Amino-3-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino or ethyl positions.
科学研究应用
6-Amino-3-ethylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Quinazolinone derivatives have shown promise as potential therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Amino-3-ethylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The amino and ethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The carbonyl group at the 4th position may also play a role in the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
6-Aminoquinazolin-4(3H)-one: Lacks the ethyl group at the 3rd position.
3-Ethylquinazolin-4(3H)-one: Lacks the amino group at the 6th position.
Quinazolin-4(3H)-one: Lacks both the amino and ethyl groups.
Uniqueness
6-Amino-3-ethylquinazolin-4(3H)-one is unique due to the presence of both the amino and ethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research and industrial applications.
属性
CAS 编号 |
873850-10-3 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC 名称 |
6-amino-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2,11H2,1H3 |
InChI 键 |
NVDSESSQTFBPIE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
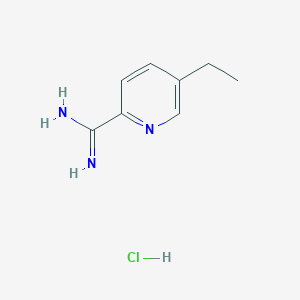
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)
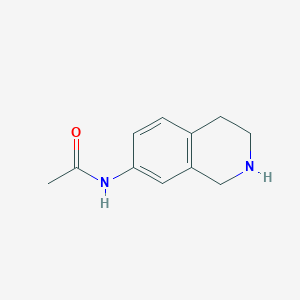
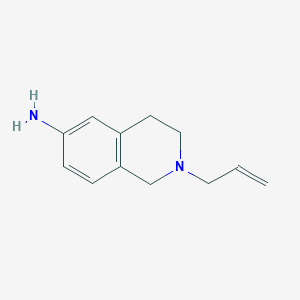


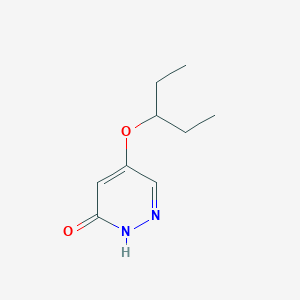
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

